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Cat. No.: B192967 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Lopinavir is a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1

(HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] Developed by Abbott

Laboratories, lopinavir was designed to improve upon earlier protease inhibitors by offering a

higher genetic barrier to resistance and improved pharmacokinetic properties.[4] It is co-

formulated with a low dose of ritonavir, another protease inhibitor that acts as a

pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system,

thereby increasing lopinavir's plasma concentrations and therapeutic efficacy.[1] This technical

guide provides a comprehensive overview of lopinavir, including its mechanism of action,

chemical properties, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the

development of resistance. Detailed experimental protocols for key assays and structured data

tables are provided to support research and drug development efforts.

Core Concepts: Peptidomimetic Protease Inhibition
HIV-1 protease is a dimeric aspartic protease that cleaves newly synthesized viral polyproteins

(Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in

the viral maturation process, leading to the formation of infectious virions. Lopinavir is a

peptidomimetic inhibitor, meaning it is a synthetic molecule that mimics the structure of the

natural peptide substrates of HIV-1 protease.
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Specifically, lopinavir features a hydroxyethylene scaffold that mimics the transition state of

the peptide bond cleavage. This structural mimicry allows lopinavir to bind with high affinity to

the active site of the HIV-1 protease. However, unlike the natural peptide substrate, the core

structure of lopinavir is non-hydrolyzable. By occupying the active site, lopinavir competitively

inhibits the enzyme, preventing the cleavage of Gag-Pol polyproteins. This results in the

production of immature, non-infectious viral particles, thus suppressing viral replication.

The chemical structure of lopinavir is (2S)-N-[(2S,4S,5S)-5-[2-(2,6-

dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-

diazinan-1-yl)butanamide.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of lopinavir is the direct inhibition of HIV-1 protease. This

targeted action disrupts the viral life cycle at the post-integration stage.
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Figure 1: Mechanism of Action of Lopinavir

Quantitative Data Summary
Pharmacokinetic Properties of Lopinavir/Ritonavir
The pharmacokinetic profile of lopinavir is significantly enhanced by co-administration with

ritonavir. The following table summarizes key pharmacokinetic parameters in adult HIV-infected

patients receiving the standard oral dose of lopinavir/ritonavir (400 mg/100 mg) twice daily.
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Parameter Value (Mean ± SD) Unit Reference(s)

Cmax 9.8 ± 3.7 µg/mL

Tmax ~4.4 hours

AUCτ 92.6 ± 36.7 µg•h/mL

Elimination Half-life 6.9 ± 2.2 hours

Apparent Clearance 6-7 L/h

Volume of Distribution ~16.9 L

Protein Binding >98 %

In Vitro Antiviral Activity
The antiviral activity of lopinavir is typically measured as the 50% effective concentration

(EC50) or 50% inhibitory concentration (IC50) in cell culture-based assays.

Parameter Cell Type Virus Strain Value (nM) Reference(s)

EC50 (no human

serum)

Lymphoblastic

cell lines

Laboratory HIV

strains
10-27

EC50 (no human

serum)
PBMC

Wild-type clinical

isolates
6.5

EC50 (50%

human serum)

Lymphoblastic

cell lines

Laboratory HIV

strains
65-289

EC50 (50%

human serum)
MT4 cells HIV-1IIIB 102

IC50, free

(estimated)
MT4 cells

0.69 ng/mL (~1.1

nM)

Clinical Efficacy in Antiretroviral-Naïve Patients
Clinical trials have demonstrated the long-term efficacy of lopinavir/ritonavir-based regimens in

treatment-naïve HIV-1 infected patients.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Duration Endpoint
Virologic
Suppression Rate

Reference(s)

48 weeks
HIV RNA < 400

copies/mL

75% (vs. 64% for

nelfinavir)

96 weeks
HIV RNA < 50

copies/mL
67%

5 years
HIV RNA < 50

copies/mL
64% (ITT)

7 years
HIV RNA < 50

copies/mL
59% (ITT)

Lopinavir Resistance-Associated Mutations
The development of resistance to lopinavir is a concern in patients with prior protease inhibitor

experience. Several mutations in the HIV-1 protease gene are associated with reduced

susceptibility.

Mutation Position
Amino Acid
Change

Associated with
Resistance

Reference(s)

10 L to F/I/R/V Yes

20 K to M/R Yes

24 L to I Yes

33 L to F Yes

46 M to I/L Yes

54 I to L/T/V Yes

82 V to A/F/T Yes

84 I to V Yes

90 L to M Yes
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Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a common method for screening and characterizing inhibitors of HIV-1

protease based on the cleavage of a fluorogenic substrate.

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL

BSA, pH 4.7)

Lopinavir (or other test compounds) dissolved in DMSO

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare a stock solution of lopinavir in DMSO. Create a serial dilution of lopinavir in the

assay buffer.

In a 96-well microplate, add the diluted lopinavir solutions to the respective wells. Include a

positive control (no inhibitor) and a negative control (no enzyme).

Add the HIV-1 protease solution to all wells except the negative control.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.
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Calculate the rate of reaction (increase in fluorescence over time) for each well.

Determine the percent inhibition for each lopinavir concentration relative to the positive

control.

Plot the percent inhibition against the logarithm of the lopinavir concentration and fit the

data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro antiviral activity of lopinavir against

HIV-1 in a cell-based assay using the reduction of MTT to formazan as an indicator of cell

viability.

Materials:

MT-4 cells (or other susceptible T-cell line)

HIV-1 viral stock (e.g., HIV-1IIIB)

Lopinavir

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and

streptomycin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

96-well microplates

CO2 incubator (37°C, 5% CO2)

Microplate reader (570 nm)

Procedure:

Seed MT-4 cells in a 96-well plate at an appropriate density.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/product/b192967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of lopinavir in culture medium.

Add the diluted lopinavir to the wells containing the cells.

Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

Include uninfected control wells and infected, untreated control wells.

Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

Add MTT solution to each well and incubate for 4 hours.

Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell protection for each lopinavir concentration relative to the

uninfected and infected controls.

Plot the percentage of cell protection against the logarithm of the lopinavir concentration

and fit the data to a dose-response curve to determine the EC50 value.

Pharmacokinetic Analysis of Lopinavir in Plasma by
HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the

quantification of lopinavir in plasma samples.

Materials:

HPLC system with a UV detector

C18 reverse-phase column

Mobile phase: Acetonitrile and ammonium acetate buffer (e.g., 65:35 v/v)

Lopinavir standard

Internal standard (e.g., another protease inhibitor)
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Plasma samples

Acetonitrile (for protein precipitation)

Centrifuge

Procedure:

Prepare a stock solution of lopinavir and the internal standard in a suitable solvent (e.g.,

methanol).

Prepare calibration standards by spiking known concentrations of lopinavir and a fixed

concentration of the internal standard into drug-free plasma.

To a plasma sample (or calibration standard), add three volumes of acetonitrile containing

the internal standard to precipitate the plasma proteins.

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

Inject an aliquot of the reconstituted sample onto the HPLC system.

Monitor the eluent at a specific wavelength (e.g., 210 nm).

Identify and quantify the peaks corresponding to lopinavir and the internal standard based

on their retention times.

Construct a calibration curve by plotting the peak area ratio (lopinavir/internal standard)

against the lopinavir concentration for the calibration standards.

Determine the concentration of lopinavir in the plasma samples by interpolating their peak

area ratios from the calibration curve.
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Experimental Workflow for Lopinavir Evaluation
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Figure 2: General workflow for lopinavir evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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